2-bromo-N-(2-methoxy-5-methylphenyl)propanamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-methoxy-5-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-4-5-10(15-3)9(6-7)13-11(14)8(2)12/h4-6,8H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMORLPITJKOOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The most common and reliable method for synthesizing 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide involves the acylation of 2-methoxy-5-methylaniline with 2-bromopropanoyl chloride under controlled conditions.
$$
\text{2-methoxy-5-methylaniline} + \text{2-bromopropanoyl chloride} \xrightarrow[\text{solvent}]{\text{base}} \text{this compound}
$$
| Component | Details |
|---|---|
| Starting Material | 2-methoxy-5-methylaniline |
| Acylating Agent | 2-bromopropanoyl chloride |
| Solvent | Anhydrous dichloromethane (CH2Cl2) or tetrahydrofuran (THF) |
| Base | Triethylamine or other organic base to neutralize HCl formed |
| Temperature | 0 °C to room temperature to control exothermic reaction |
| Atmosphere | Inert atmosphere (argon or nitrogen) to prevent moisture interference |
| Reaction Time | Several hours to overnight stirring |
Procedure Summary:
- The aniline derivative and base are dissolved in anhydrous solvent under inert atmosphere.
- The acid chloride is added dropwise at low temperature to control the reaction rate and minimize side reactions.
- The mixture is stirred for several hours, often overnight, to ensure complete conversion.
- The reaction mixture is then worked up by aqueous washes (brine, water) and organic phase separation.
- The crude product is purified by recrystallization (e.g., hexane/ethyl acetate mixture) or column chromatography to yield the pure amide.
Experimental Example
An example adapted from related brominated propanamide syntheses:
| Step | Description |
|---|---|
| 1 | Dissolve 2-methoxy-5-methylaniline (1 equiv) and triethylamine (1.2 equiv) in anhydrous THF. |
| 2 | Cool the solution to 0 °C under argon atmosphere. |
| 3 | Add 2-bromopropanoyl chloride (1.1 equiv) dropwise with stirring. |
| 4 | Allow the reaction to warm to room temperature and stir overnight. |
| 5 | Filter off any precipitated salts (e.g., triethylammonium chloride). |
| 6 | Extract the organic layer with dichloromethane, wash with brine and water. |
| 7 | Dry over anhydrous sodium sulfate and concentrate under reduced pressure. |
| 8 | Purify the residue by recrystallization from hexane/ethyl acetate (80:20 v/v). |
The product typically crystallizes as colorless crystals with a melting point around 385 K (112 °C).
Alternative Synthetic Approaches
- Use of 2-bromopropionic acid derivatives: Instead of acid chlorides, 2-bromopropionic acid or its anhydrides can be converted in situ to reactive intermediates (e.g., acid bromides) and then reacted with the aniline derivative.
- Solvent Variations: THF and dichloromethane are preferred for their ability to dissolve both reactants and maintain anhydrous conditions.
- Base Variations: Triethylamine is common, but other organic bases like pyridine or inorganic bases such as sodium bicarbonate can be used depending on the reaction scale and desired purity.
Reaction Mechanism Insights
The reaction proceeds via nucleophilic acyl substitution:
- The lone pair on the aniline nitrogen attacks the electrophilic carbonyl carbon of the 2-bromopropanoyl chloride.
- A tetrahedral intermediate forms, which collapses to expel chloride ion.
- The base scavenges the released HCl, preventing protonation of the amide product and side reactions.
The presence of the bromine atom at the α-position to the carbonyl increases the electrophilicity of the acyl chloride, facilitating the reaction under mild conditions.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Starting amine | 2-methoxy-5-methylaniline | Purity > 98% recommended |
| Acylating agent | 2-bromopropanoyl chloride | Freshly distilled or freshly prepared |
| Solvent | Anhydrous THF or dichloromethane | Dry solvents critical |
| Base | Triethylamine (1.1–1.2 equiv) | Neutralizes HCl byproduct |
| Temperature | 0 °C to room temperature | Controls reaction rate and selectivity |
| Reaction time | 12–24 hours | Overnight stirring preferred |
| Workup | Aqueous washes (brine, water), drying agent | Removes inorganic salts and impurities |
| Purification | Recrystallization or column chromatography | Ensures high purity |
| Yield | 50–70% typical | Dependent on scale and purification |
Analytical and Characterization Techniques
- Melting Point Determination: Confirms purity and identity; typical melting point ~112 °C.
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the chemical environment of protons and carbons, especially the amide and aromatic regions.
- Infrared Spectroscopy (IR): Characteristic amide carbonyl stretch (~1650 cm^-1) and aromatic ether C–O stretch (~1250 cm^-1).
- Mass Spectrometry (MS): Confirms molecular weight and bromine isotopic pattern.
- Elemental Analysis: Validates molecular formula consistency.
Research Findings and Optimization Notes
- Maintaining anhydrous conditions and inert atmosphere is critical to prevent hydrolysis of the acid chloride and side reactions.
- Slow addition of the acid chloride at low temperature minimizes exothermic runaway and improves selectivity.
- Triethylamine is preferred for its dual role as base and solvent compatibility.
- Recrystallization solvent choice affects crystal quality and yield; hexane/ethyl acetate mixtures are effective.
- Scale-up requires careful temperature control and efficient stirring to maintain reaction homogeneity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The β-bromine atom serves as a prime site for nucleophilic substitution due to its proximity to the electron-withdrawing carbonyl group. This reactivity is exploited in synthetic protocols to create heterocyclic hybrids:
General reaction mechanism :
Key examples :
These reactions are critical for synthesizing bioactive compounds, particularly anticancer agents .
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions, though stability under physiological pH (9–10) is noted during synthesis .
Pathways :
-
Acidic hydrolysis :
-
Basic hydrolysis :
Experimental data :
| Condition | Temperature | Outcome | Source |
|---|---|---|---|
| 10% Na₂CO₃ | Ambient | Stable amide bond, no hydrolysis | |
| 6M HCl, reflux | 100°C | Partial decomposition |
Cyclization and Heterocycle Formation
The compound participates in cyclocondensation reactions to form five-membered heterocycles, such as oxadiazoles, which are pharmacologically significant .
Representative protocol :
-
React with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol.
-
Form 1,3,4-oxadiazole-2-thione intermediates.
-
Further functionalize with aryl/alkyl groups.
Key metric :
-
Reaction time: 4–6 hours
-
Catalyst: Not required
Electrophilic Aromatic Substitution (EAS)
The 2-methoxy-5-methylphenyl group directs EAS to specific positions:
| Position | Reactivity | Directed by |
|---|---|---|
| Para to methoxy (C-4) | High | Methoxy (-OCH₃) |
| Meta to methyl (C-3) | Moderate | Methyl (-CH₃) |
Though no direct EAS data exists for this compound, analogous systems show nitration and sulfonation at C-4 .
Stability and By-Product Analysis
Degradation studies reveal:
Common by-products :
-
De-brominated propanamide
-
Oxidative dimerization products
Scientific Research Applications
Chemistry
2-Bromo-N-(2-methoxy-5-methylphenyl)propanamide serves as a vital building block in organic synthesis. Its bromine atom and amide functional group facilitate various chemical reactions, making it suitable for synthesizing more complex molecules. It can undergo substitution reactions where the bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
Biology
The compound has been investigated for its biological activities, particularly in enzyme interaction studies and protein modifications. Its unique structure allows it to interact with specific molecular targets, potentially modulating their activity. Notable biological applications include:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including glioblastoma and breast cancer cells. For instance, research indicates that certain structural modifications enhance its anticancer properties, making it a candidate for further pharmaceutical development.
- Antioxidant Properties : The compound has demonstrated radical scavenging abilities comparable to standard antioxidants like ascorbic acid. This property is attributed to the presence of the methoxy group, which enhances its reactivity towards free radicals.
- Antimicrobial Activity : Research indicates that this compound exhibits antibacterial and antifungal properties against various pathogens. Testing against Gram-positive and Gram-negative bacteria has shown promising results, suggesting potential therapeutic applications.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for developing agrochemicals and dyes.
Case Studies and Research Findings
Several case studies highlight the biological activities associated with this compound:
- Anticancer Studies : A focused series of propanamide derivatives were tested for their anticancer properties, revealing that structural modifications significantly affected their cytotoxicity profiles.
- Antioxidant Efficacy Comparison : Comparative studies showed that certain derivatives exhibited antioxidant activities comparable to or exceeding those of standard antioxidants like vitamin C.
- Antimicrobial Testing : In vitro testing against various pathogens indicated potent antimicrobial effects, supporting their potential as therapeutic agents.
Summary Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Anticancer | Significant cytotoxicity against cancer cell lines |
| Antioxidant | Comparable radical scavenging ability to vitamin C |
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria |
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide, highlighting differences in substituents, molecular properties, and applications:
Structural and Reactivity Differences
- Substituent Effects: Electron-Donating Groups (e.g., methoxy, methyl): The methoxy group in the target compound enhances solubility in polar solvents compared to the hydrophobic 4-fluorophenylmethyl analog . Halogen Position: Bromine at the β-position (as in the target compound) facilitates SN₂ reactions, whereas α-bromo analogs (e.g., 2-bromoacetamides) are more reactive but less stable . Hydroxy vs.
Notes on Availability and Future Research
- Discontinued Products : Several analogs, including the target compound, are listed as discontinued by suppliers like CymitQuimica, highlighting challenges in commercial availability .
- Research Gaps: Limited data exist on the target compound’s biological activity. Future studies should explore its pharmacokinetics and compare efficacy with fluorinated or chlorinated analogs .
Biological Activity
2-Bromo-N-(2-methoxy-5-methylphenyl)propanamide is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 272.14 g/mol. The compound features a bromo substituent on the nitrogen atom of the amide group and a methoxy group attached to a methyl-substituted aromatic ring. These functional groups contribute to its reactivity and biological interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Bromo Group | Enhances nucleophilic substitution potential |
| Methoxy Group | Contributes to lipophilicity and hydrogen bonding |
| Amide Linkage | Facilitates intramolecular hydrogen bonding |
Synthesis
The synthesis of this compound typically involves the following steps:
-
Bromination of 2-Hydroxy-5-methyl aniline :
-
Acylation :
This synthetic route allows for the controlled production of the compound with high purity and yield.
Interaction Studies
Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and X-ray crystallography are employed to elucidate binding mechanisms and affinities.
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting cellular signaling pathways.
- Protein Binding : Its ability to form hydrogen bonds may enhance its affinity for target proteins.
Case Studies and Research Findings
- Inhibition Studies : In a study evaluating the compound's effect on enzymatic activity, it was found to inhibit certain proteases, which are crucial in various biological processes. The IC50 values indicated moderate inhibitory activity, suggesting potential therapeutic applications in conditions related to protease dysregulation .
- Cellular Effects : In neuronal cell lines, this compound modulated signaling pathways associated with neurodegenerative diseases, highlighting its potential as a neuroprotective agent.
- Pharmacophore Modeling : A consensus pharmacophore model generated from bioactive conformers identified this compound as a potential lead for developing inhibitors against SARS-CoV-2 main protease (Mpro), showcasing its relevance in antiviral drug discovery .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-bromo-N-(2-methoxy-5-methylphenyl)propanamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of brominated propanamide derivatives typically involves coupling bromoacyl halides with substituted anilines under controlled conditions. For example, analogous compounds like 2-bromo-N-((3-(4-bromophenyl)isoxazol-5-yl)methyl)propanamide (86% yield) were synthesized via nucleophilic substitution, with yields influenced by temperature, solvent polarity, and stoichiometry . Optimizing equivalents of the bromoacyl halide and using aprotic solvents (e.g., DCM) can minimize byproducts like unreacted intermediates .
Table 1 : Example Reaction Parameters for Brominated Propanamide Synthesis
| Compound | Yield | Key Conditions |
|---|---|---|
| 20k (Propanamide derivative) | 86% | DCM, 0°C, 1.2 eq bromoacyl halide |
| 20i (Ethaneamide derivative) | 36% | THF, rt, 1.0 eq bromoacyl halide |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Polarized IR linear-dichroic (IR-LD) spectroscopy in nematic liquid crystals can resolve molecular orientation and hydrogen-bonding patterns, as demonstrated for structurally similar propanamides .
- X-ray Diffraction : Single-crystal X-ray analysis paired with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles, essential for validating synthetic products .
- NMR : ¹H/¹³C NMR data (e.g., δ 7.2–7.4 ppm for aromatic protons) confirm regiochemistry and purity .
Advanced Research Questions
Q. How can discrepancies between spectroscopic data and computational models be resolved during structural analysis?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent interactions) not captured in static computational models. For 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide, ab initio calculations matched experimental IR-LD spectra only after incorporating solvent dielectric constants and vibrational mode scaling factors . Iterative refinement using software like Gaussian or ORCA improves agreement.
Q. What strategies minimize byproduct formation during the synthesis of brominated propanamides?
- Methodological Answer :
- In-line Monitoring : Real-time IR spectroscopy detects transient intermediates (e.g., ketenes) to optimize reaction quenching .
- Protecting Groups : Blocking reactive sites on the aniline moiety (e.g., methoxy groups) reduces undesired alkylation .
- Flow Chemistry : Continuous flow systems enhance mixing and temperature control, suppressing polymerization of reactive intermediates .
Q. How can SHELX software improve the accuracy of crystal structure refinements for brominated propanamides?
- Methodological Answer : SHELXL refines anisotropic displacement parameters and handles twinning or disorder common in brominated aromatics. For high-resolution data, use the
TWINandBASFcommands to model twinning, andISORrestraints to stabilize bromine thermal motion . Validate results against Hirshfeld surface analysis to ensure geometric plausibility.
Table 2 : SHELX Refinement Metrics for a Hypothetical Brominated Propanamide
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.039 |
| wR2 (all data) | 0.102 |
| C-Br bond length (Å) | 1.89 ± 0.02 |
Q. What advanced approaches combine IR-LD spectroscopy and X-ray crystallography for conformational studies?
- Methodological Answer : Orienting microcrystals in a nematic liquid crystal matrix allows IR-LD to probe in-plane vs. out-of-plane vibrational modes, complementing X-ray torsional angles. For example, the amide C=O stretch (1680 cm⁻¹) in 2-[(2-ethoxy-3,4-dioxocyclobut-1-en-yl)amino]propanamide showed dichroic ratios correlating with X-ray-derived dihedral angles .
Data Contradiction Analysis
Q. How should researchers address conflicting data between synthetic yields and computational reaction feasibility?
- Methodological Answer : Contradictions may stem from unaccounted kinetic vs. thermodynamic control. For example, DFT calculations might predict high feasibility for a pathway, but experimental yields remain low due to competing side reactions. Use microkinetic modeling (e.g., in COMSOL) to integrate activation energies and intermediate lifetimes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
